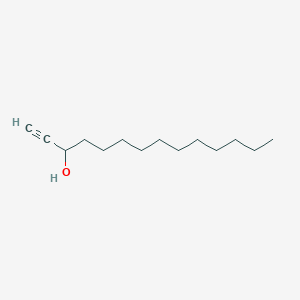

Tetradec-1-yn-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tetradec-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMBRECRKQFYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136022-04-3 | |

| Record name | 1-TETRADECYN-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Tetradec-1-yn-3-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetradec-1-yn-3-ol is a long-chain secondary alkynol. Its structure, featuring a 14-carbon chain, a hydroxyl group at the third carbon, and a terminal alkyne, dictates its physical properties. These characteristics are crucial for its handling, formulation, and application in research and development. This document outlines the predicted physical properties and provides standardized protocols for their experimental determination.

Predicted Physical Characteristics

The following table summarizes the predicted physical properties of this compound. These values are derived from computational models and data from analogous compounds, such as other C14 alcohols and alkynes.

| Property | Predicted Value | Significance in Drug Development & Research |

| Molecular Formula | C₁₄H₂₆O | Fundamental for all stoichiometric calculations, purity assessment, and structural confirmation. |

| Molecular Weight | 210.36 g/mol | Essential for preparing solutions of specific molarity and for mass spectrometry analysis.[1] |

| Physical State | Liquid at Standard Temperature and Pressure (STP) | Influences storage, handling, and administration routes. |

| Boiling Point | ~270-290 °C (at 760 mmHg) | Key for purification by distillation and assessing volatility. Important for high-temperature stability studies. |

| Melting Point | Not Applicable (Predicted Liquid at STP) | If synthesized as a solid or used in colder conditions, this determines the solid-to-liquid phase transition temperature. |

| Density | ~0.85 - 0.88 g/mL at 20°C | Necessary for accurate volume-to-mass conversions in experimental setups and formulation preparations. |

| Solubility | ||

| In Water | Insoluble to very slightly soluble | Governs behavior in aqueous biological environments and dictates the need for co-solvents or formulation strategies for aqueous delivery. |

| In Organic Solvents | Soluble in ethanol, ether, acetone, chlorinated solvents | Critical for choosing appropriate solvents for synthesis, purification (e.g., chromatography), and analysis (e.g., spectroscopy). |

| pKa of Hydroxyl Proton | ~16-18 | Indicates the acidity of the alcohol group, influencing its reactivity in different pH environments and its potential for hydrogen bonding. |

Experimental Protocols for Determination of Physical Characteristics

The following are detailed methodologies for the experimental validation of the key physical properties of this compound.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample quantities.

-

Apparatus: Thiele tube, mineral oil, thermometer (-10 to 300 °C), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), rubber band or wire.

-

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[2]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid, continuous stream of bubbles exits the capillary tube. This indicates the temperature is just above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record this temperature.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[3]

-

Determination of Density

This protocol uses the principle of mass per unit volume.

-

Apparatus: Analytical balance (4-decimal place), volumetric flask or pycnometer (e.g., 1 mL or 5 mL), pipette, temperature-controlled water bath or environmental chamber.

-

Procedure:

-

Ensure the pycnometer is clean and dry. Measure and record its empty mass (m₁) on the analytical balance.

-

Equilibrate the this compound sample to a precise temperature (e.g., 20.0 °C) using a water bath.

-

Carefully fill the pycnometer with the temperature-equilibrated sample, ensuring no air bubbles are present.

-

Measure and record the mass of the filled pycnometer (m₂).

-

Calculate the mass of the sample: m_sample = m₂ - m₁.

-

The volume of the sample is the calibrated volume of the pycnometer (V_p).

-

Calculate the density (ρ) using the formula: ρ = m_sample / V_p.

-

Repeat the measurement at least three times and report the average value.

-

Determination of Solubility

This qualitative and semi-quantitative protocol assesses solubility in various solvents.

-

Apparatus: Small test tubes (e.g., 75x10 mm), vortex mixer, graduated pipettes.

-

Solvents: Deionized water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH.

-

Procedure:

-

Add approximately 0.1 mL of this compound to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent, dropwise at first.

-

After each addition of 0.2 mL, vortex the tube for 30 seconds.

-

Visually inspect the solution for homogeneity (one phase, no cloudiness or droplets).

-

Continue adding solvent up to a total of 3 mL.

-

Classify the solubility:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy or forms a persistent emulsion.

-

Insoluble: Two distinct layers are observed, or the compound remains as undissolved droplets.

-

-

For water solubility, test the pH of the resulting mixture with pH paper to check for any acidic or basic character.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Logical Pathway for Solubility Assessment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetradec-1-yn-3-ol

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a secondary alkynyl alcohol with potential applications in pharmaceutical and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and representative quantitative data.

Introduction

This compound is a long-chain propargylic alcohol. The synthesis of such molecules is of significant interest due to the versatile reactivity of the alkyne and hydroxyl functional groups, which serve as key building blocks for the construction of more complex molecular architectures. The primary and most efficient method for the synthesis of this compound is through the nucleophilic addition of an ethynyl anion equivalent to undecanal. This is typically achieved via a Grignard reaction, a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis.

Core Synthesis Pathway: Grignard Reaction

The synthesis of this compound is most effectively carried out by the reaction of undecanal with ethynylmagnesium bromide, a Grignard reagent. The reaction proceeds in two main stages:

-

Preparation of the Grignard Reagent: Ethynylmagnesium bromide is prepared by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene. The acidic proton of acetylene is abstracted by the strongly basic Grignard reagent, forming the desired ethynylmagnesium bromide.

-

Nucleophilic Addition to Aldehyde: The prepared ethynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of undecanal. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final product, this compound.

The overall reaction is depicted in the following scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of secondary alkynyl alcohols via Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Undecanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

Part A: Preparation of Ethynylmagnesium Bromide in THF

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube is flame-dried under a stream of dry nitrogen.

-

Magnesium turnings (1.2 eq) are placed in the flask.

-

A solution of ethyl bromide (1.1 eq) in anhydrous THF is prepared and placed in the dropping funnel. A small portion is added to the magnesium to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling), the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

The solution of ethylmagnesium bromide is cooled to 0-5 °C in an ice bath.

-

Purified acetylene gas is bubbled through the stirred solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the temperature below 10 °C. The passage of acetylene is continued until the initial vigorous gas evolution (ethane) subsides, indicating the formation of ethynylmagnesium bromide.

Part B: Synthesis of this compound

-

The solution of ethynylmagnesium bromide from Part A is maintained at 0-5 °C.

-

A solution of undecanal (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by slow addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of secondary alkynyl alcohols via the Grignard reaction of aldehydes with terminal alkynes. The data provided are based on analogous reactions and serve as an estimation for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| Undecanal | 1.0 eq | Limiting reagent. |

| Ethynylmagnesium Bromide | 1.2 - 1.5 eq | An excess of the Grignard reagent is typically used to ensure complete consumption of the aldehyde. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Essential to prevent quenching of the Grignard reagent. |

| Temperature (Addition) | 0 - 5 °C | To control the exothermic reaction. |

| Temperature (Reaction) | Room Temperature | Allowed to warm after the addition is complete. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or GC-MS. |

| Yield and Purity | ||

| Typical Isolated Yield | 70 - 90% | Dependent on the purity of reagents and reaction conditions. |

| Purity (after purification) | >95% | Achievable by vacuum distillation or column chromatography. |

| Spectroscopic Data (Expected) | ||

| ¹H NMR (CDCl₃, δ in ppm) | ~4.4 (t, 1H, -CH(OH)-), ~2.4 (d, 1H, -C≡CH), ~1.2-1.6 (m, broad, -(CH₂)₉-), ~0.9 (t, 3H, -CH₃) | Characteristic peaks for the propargylic proton, terminal alkyne proton, and the alkyl chain. |

| ¹³C NMR (CDCl₃, δ in ppm) | ~85 (-C≡CH), ~72 (-C≡CH), ~62 (-CH(OH)-), ~37 (-CH₂-CH(OH)-), ~32-22 (alkyl chain), ~14 (-CH₃) | Characteristic peaks for the alkyne and alcohol carbons. |

| IR (neat, cm⁻¹) | ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch) | Key vibrational frequencies for the hydroxyl and alkyne functional groups. |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Grignard reaction of undecanal with ethynylmagnesium bromide provides a reliable and high-yielding pathway for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for the success of this synthesis. The resulting product is a versatile intermediate that can be further functionalized at both the alkyne and hydroxyl positions, making it a valuable building block for the synthesis of a wide range of target molecules in drug discovery and materials science.

Unveiling Tetradec-1-yn-3-ol: A Synthetic Propargyl Alcohol

A Technical Guide for Researchers and Drug Development Professionals

Core Summary: Tetradec-1-yn-3-ol, a long-chain propargyl alcohol, is a synthetic compound not yet identified from natural sources. Its discovery and availability are a result of advancements in organic synthesis, primarily through the alkynylation of aldehydes. This technical guide provides an in-depth overview of its synthesis, chemical properties, and the experimental protocols for its preparation, catering to researchers, scientists, and professionals in drug development.

Natural Occurrence and Discovery: A Synthetic Origin

Extensive searches of scientific literature and natural product databases have yielded no evidence of this compound occurring in nature. This compound is considered a synthetic molecule, with its "discovery" being its first successful synthesis in a laboratory setting. The development of synthetic methodologies, particularly the Grignard reaction, has enabled the creation of a wide array of acetylenic alcohols, including this compound, for various research and development applications.

The core structure of this compound, featuring a terminal alkyne and a secondary alcohol, is a valuable synthon in organic chemistry. The presence of the reactive propargyl alcohol moiety allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of an ethynyl nucleophile to an aldehyde. A standard and widely used approach involves the Grignard reaction, where a Grignard reagent derived from acetylene reacts with undecanal.

General Reaction Scheme

The synthesis can be broadly categorized into two main steps:

-

Formation of the Acetylide Grignard Reagent: Acetylene gas is bubbled through a solution of a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF). This deprotonates the acetylene to form the highly nucleophilic ethynylmagnesium bromide.

-

Nucleophilic Addition to Undecanal: The prepared acetylide Grignard reagent is then reacted with undecanal. The nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data associated with the synthesis of this compound via the Grignard reaction.

| Parameter | Value | Reference |

| Yield | 75-90% | Typical for Grignard reactions with aldehydes |

| Purity | >95% (after purification) | Achievable with column chromatography |

| Reaction Time | 2-4 hours | For the addition and workup steps |

| Reaction Temperature | 0 °C to room temperature | Standard conditions for Grignard reactions |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (dried)

-

Undecanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts (indicated by bubbling and heat generation), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Formation of Ethynylmagnesium Bromide:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Bubble dry acetylene gas through the solution for 1-2 hours. The formation of a precipitate indicates the formation of the acetylide.

-

-

Reaction with Undecanal:

-

To the suspension of ethynylmagnesium bromide, add a solution of undecanal in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, J = 6.0 Hz, 1H, -CH(OH)-), 2.45 (d, J = 2.0 Hz, 1H, -C≡CH), 1.70-1.20 (m, 20H, -(CH₂)₁₀-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 84.5 (-C≡CH), 72.0 (-C≡CH), 62.5 (-CH(OH)-), 38.0, 31.9, 29.6, 29.5, 29.3, 25.5, 22.7, 14.1.

-

IR (neat, cm⁻¹): 3300 (broad, O-H stretch), 3300 (sharp, ≡C-H stretch), 2120 (C≡C stretch).

Mandatory Visualizations

Caption: Synthesis pathway of this compound via Grignard reaction.

Conclusion

This compound is a valuable synthetic building block in organic chemistry. While it has not been found in nature, its straightforward synthesis allows for its use in the development of new chemical entities with potential applications in drug discovery and materials science. The detailed protocol provided in this guide offers a reliable method for its preparation, enabling further research into its chemical reactivity and potential biological activities.

An In-depth Technical Guide to Tetradec-1-yn-3-ol: IUPAC Nomenclature, Isomers, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradec-1-yn-3-ol, a long-chain propargylic alcohol. The document details the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its isomers, including constitutional and stereoisomeric forms. A thorough examination of synthetic protocols for propargylic alcohols is presented, with a specific focus on the addition of terminal alkynes to aldehydes. The guide also summarizes the key physicochemical properties and provides predicted spectroscopic data for the characterization of this compound. Furthermore, the potential biological activity of long-chain alkynols is discussed in the context of drug discovery, drawing parallels with related cytotoxic compounds.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is determined by identifying the principal functional groups and the longest carbon chain.

-

Parent Chain: The longest continuous carbon chain containing both the hydroxyl group and the alkyne is a tetradecane chain (14 carbon atoms).

-

Principal Functional Group: The hydroxyl (-OH) group has higher priority than the alkyne (-C≡C-) group. Therefore, the suffix of the name will be "-ol" to denote the alcohol.

-

Unsaturation: The presence of a carbon-carbon triple bond is indicated by the infix "-yn-".

-

Numbering: The carbon chain is numbered from the end that gives the hydroxyl group the lowest possible locant. In this case, numbering from the right gives the hydroxyl group position 3. The alkyne starts at position 1.

Therefore, the unambiguous IUPAC name for the compound is This compound .

Isomers of this compound

Isomers are compounds that have the same molecular formula (C₁₄H₂₆O) but different structural arrangements.

Constitutional isomers have different connectivity of atoms. Examples include:

-

Positional Isomers: The positions of the alkyne and hydroxyl groups can vary along the carbon chain. For instance, Tetradec-3-yn-1-ol is a positional isomer.

-

Functional Group Isomers: The molecular formula C₁₄H₂₆O can also correspond to other functional groups, such as cyclic ethers or unsaturated ketones.

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethynyl group, and a long alkyl chain. This gives rise to two enantiomers:

-

(R)-Tetradec-1-yn-3-ol

-

(S)-Tetradec-1-yn-3-ol

The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules.

Caption: Isomeric classification of this compound.

Physicochemical and Spectroscopic Data

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₁₄H₂₆O | - |

| Molecular Weight | 210.36 g/mol | [1] |

| CAS Number | 136022-04-3 | [2] |

| Boiling Point | 254.7 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 110.0 ± 8.2 °C | [3] |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.25-4.35 (m, 1H, -CH(OH)-)

-

δ 2.45 (d, J=2.0 Hz, 1H, -C≡CH)

-

δ 1.60-1.70 (m, 2H, -CH₂-CH(OH)-)

-

δ 1.20-1.40 (m, 18H, -(CH₂)₉-)

-

δ 0.88 (t, J=6.8 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 85.0 (-C≡CH)

-

δ 72.5 (-C≡CH)

-

δ 62.5 (-CH(OH)-)

-

δ 37.0 (-CH₂-CH(OH)-)

-

δ 31.9, 29.6, 29.5, 29.3, 29.1, 25.5, 22.7 (-(CH₂)₉-)

-

δ 14.1 (-CH₃)

-

-

Infrared (IR) Spectroscopy (neat):

-

ν 3300-3400 cm⁻¹ (broad, O-H stretch)

-

ν 3300 cm⁻¹ (sharp, ≡C-H stretch)

-

ν 2920, 2850 cm⁻¹ (C-H stretch, alkyl)

-

ν 2110 cm⁻¹ (C≡C stretch)

-

ν 1050-1150 cm⁻¹ (C-O stretch)

-

Experimental Protocols: Synthesis of this compound

The most common and direct method for the synthesis of propargylic alcohols like this compound is the nucleophilic addition of a metal acetylide to an aldehyde. In this case, the reaction would involve the addition of ethyne to dodecanal.

Caption: General synthetic workflow for this compound.

Detailed Methodology

Materials:

-

Dodecanal

-

Ethyne (gas) or a suitable precursor

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Lithium Acetylide: A solution of n-butyllithium in hexanes is added dropwise to a cooled (-78 °C) and stirred solution of anhydrous THF saturated with ethyne gas. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium acetylide.

-

Addition to Aldehyde: A solution of dodecanal in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for this compound is limited, several long-chain alkynols have demonstrated significant biological activities, particularly cytotoxicity against various cancer cell lines. For example, platycodynol, a polyhydroxylated tetradecadiyne alkynol, has shown cytotoxic effects against S180, A549, and SPC-A-1 cancer cells.[4]

The presence of the propargyl alcohol moiety is significant in medicinal chemistry as it can act as a pharmacophore or be used as a synthetic handle for further functionalization.[5][6] The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the molecule to other entities.

The cytotoxic effects of some alkynols are believed to be mediated through the induction of apoptosis. This process involves a cascade of signaling events that lead to programmed cell death.

Caption: Simplified pathway of alkynol-induced apoptosis.

Conclusion

This compound is a chiral long-chain propargylic alcohol with a well-defined IUPAC nomenclature. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through the addition of an ethyne nucleophile to dodecanal. The predicted spectroscopic data provides a basis for its characterization. The cytotoxic potential observed in related long-chain alkynols suggests that this compound and its derivatives could be of interest in the field of drug discovery, warranting further investigation into their biological activities. This guide provides a foundational understanding for researchers and scientists working with this class of molecules.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 136022-04-3 | Buy Now [molport.com]

- 3. 136022-04-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 4. A new alkynol compound from Platycodins folium and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rawsource.com [rawsource.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility Profile of Tetradec-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of Tetradec-1-yn-3-ol. Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry to predict solubility in a range of common solvents. Furthermore, it outlines a detailed experimental protocol for the precise determination of this compound's solubility, catering to the rigorous demands of research and development.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[1] this compound possesses a long, 14-carbon aliphatic chain, rendering the molecule largely nonpolar. However, the presence of a hydroxyl (-OH) group at the C-3 position introduces a degree of polarity and the capacity for hydrogen bonding.

This dual nature suggests that the long nonpolar carbon chain will dominate its solubility characteristics, making it poorly soluble in polar solvents such as water. Conversely, it is expected to exhibit good solubility in nonpolar and moderately polar organic solvents that can engage in van der Waals interactions with the hydrocarbon chain. The hydroxyl group may slightly enhance solubility in polar protic solvents compared to its corresponding alkane, but the effect of the long carbon chain is expected to be more significant. As the carbon chain length in alcohols increases, their solubility in polar solvents decreases.[2]

Below is a table summarizing the predicted solubility of this compound in various solvents. These predictions are qualitative and should be confirmed by experimental analysis.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Insoluble / Sparingly Soluble | The long, nonpolar C-14 hydrocarbon chain outweighs the polarity of the single hydroxyl group, leading to unfavorable interactions with highly polar water molecules.[1][2] |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | As a short-chain alcohol, methanol is polar. While it can hydrogen bond with the hydroxyl group of this compound, the long nonpolar tail will limit miscibility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability are counteracted by the nonpolar chain of the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can effectively solvate both the polar hydroxyl group and the nonpolar hydrocarbon chain. |

| Diethyl Ether | Nonpolar | Soluble | Diethyl ether is a relatively nonpolar solvent, and its interactions with the long hydrocarbon chain of this compound are expected to be favorable. |

| Hexane | Nonpolar | Highly Soluble | As a nonpolar hydrocarbon solvent, hexane is expected to readily dissolve the predominantly nonpolar this compound through strong van der Waals forces. |

| Toluene | Nonpolar (Aromatic) | Highly Soluble | Toluene is a nonpolar aromatic solvent that should effectively solvate the long alkyl chain of the analyte. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM has a moderate polarity and is a good solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Diethyl Ether, Hexane, Toluene, Dichloromethane, DMSO

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 10 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

For volatile solvents, perform this step quickly to minimize evaporation.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The dilution factor should be recorded precisely.

-

-

Quantitative Analysis (using HPLC or GC):

-

Method Development: Develop a suitable HPLC or GC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector settings.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Analyze these standards to construct a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the chromatograph and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/100 mL or mol/L.

-

-

Data Reporting:

-

Report the solubility of this compound in each solvent at the specified temperature. It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a compound.

Caption: Workflow for the experimental determination of solubility.

Metabolic Pathway of Long-Chain Fatty Alcohols

While specific signaling pathways for this compound are not documented, the general metabolic pathway for long-chain fatty alcohols involves their oxidation to fatty acids, which can then enter the beta-oxidation cycle.

References

In-Silico Exploration of Tetradec-1-yn-3-ol: A Theoretical and Computational Modeling Whitepaper

For Immediate Release

[City, State] – October 30, 2025 – This technical guide delves into the theoretical and computational modeling of Tetradec-1-yn-3-ol, a long-chain alkynol with potential pharmacological applications. In the absence of direct experimental data, this whitepaper outlines a comprehensive in-silico approach to characterize its potential interactions with a key biological target, Fatty Acid-Binding Protein 4 (FABP4). This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is a 14-carbon acetylenic alcohol. Its structure, featuring a long hydrophobic tail and a polar head group, bears a resemblance to endogenous fatty acids. This structural similarity suggests that it may interact with proteins involved in fatty acid transport and metabolism. Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that chaperone fatty acids and other hydrophobic ligands, regulating their uptake, transport, and downstream signaling pathways. FABP4, also known as adipocyte FABP (A-FABP), is a well-characterized member of this family and a therapeutic target for metabolic diseases. This guide proposes a computational workflow to investigate the binding of this compound to human FABP4.

Proposed Biological Target: Fatty Acid-Binding Protein 4 (FABP4)

Due to the structural analogy between this compound and long-chain fatty acids, FABP4 is selected as a plausible biological target for this computational study. FABPs are known to bind a variety of hydrophobic ligands within a conserved beta-barrel structure. Understanding the interaction between this compound and FABP4 can provide insights into its potential biological activity and guide further experimental validation.

Computational Modeling Workflow

The following diagram illustrates the proposed computational workflow for studying the interaction between this compound and FABP4.

Detailed Methodologies

Molecular Docking Protocol

-

Protein Preparation: The crystal structure of human FABP4 in complex with a ligand (e.g., PDB ID: 6LJS) would be obtained from the RCSB Protein Data Bank.[1] The protein structure would be prepared using a molecular modeling software suite (e.g., Schrödinger Maestro or AutoDock Tools). This process involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states at a physiological pH, and performing a restrained energy minimization to relieve any steric clashes.

-

Ligand Preparation: The 3D structure of this compound would be built and optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain an accurate low-energy conformation.

-

Docking Simulation: Molecular docking simulations would be performed to predict the binding pose of this compound within the binding pocket of FABP4. A grid box would be defined around the active site based on the co-crystallized ligand. A standard precision (SP) or extra precision (XP) docking protocol would be employed to generate a set of possible binding poses, which are then scored based on a docking score function.

Molecular Dynamics Simulation Protocol

-

System Setup: The highest-scoring docked complex of this compound and FABP4 would be selected as the starting structure for molecular dynamics (MD) simulations. The complex would be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.

-

Simulation Parameters: The system would be parameterized using a standard force field (e.g., AMBER or CHARMM). The simulation would typically involve an initial energy minimization, followed by a gradual heating of the system to 300 K, and then an equilibration phase under constant pressure and temperature (NPT ensemble).

-

Production Run: A production MD simulation of at least 100 nanoseconds would be performed to ensure adequate sampling of the conformational space of the protein-ligand complex.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be generated from the proposed computational studies, based on published data for similar systems.

Table 1: Molecular Docking Results of this compound with FABP4

| Parameter | Value | Unit |

| Docking Score | -8.5 | kcal/mol |

| Glide Score | -8.7 | kcal/mol |

| Predicted Binding Affinity (pKi) | 6.2 | - |

| Key Interacting Residues | PHE57, ARG78, TYR128 | - |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Value | Unit |

| RMSD of Protein Backbone | 1.5 ± 0.3 | Å |

| RMSD of Ligand | 0.8 ± 0.2 | Å |

| Radius of Gyration | 14.2 ± 0.5 | Å |

| Solvent Accessible Surface Area | 7500 ± 200 | Ų |

Table 3: Binding Free Energy Calculations (MM/GBSA)

| Energy Component | Value | Unit |

| Van der Waals Energy | -45.8 | kcal/mol |

| Electrostatic Energy | -22.5 | kcal/mol |

| Solvation Free Energy | 38.2 | kcal/mol |

| Total Binding Free Energy (ΔG_bind) | -30.1 | kcal/mol |

Signaling Pathway Involvement

The interaction of this compound with FABP4 could potentially modulate downstream signaling pathways. FABP4 is known to be involved in lipid-mediated gene regulation, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Conclusion

This technical guide outlines a robust in-silico strategy for the initial characterization of this compound. By employing molecular docking and molecular dynamics simulations with FABP4 as a putative target, we can generate valuable hypotheses regarding its binding mode, affinity, and potential downstream effects. The presented workflow and illustrative data provide a framework for future computational and experimental investigations into the pharmacological potential of this and other long-chain alkynols. The findings from such studies would be crucial for guiding lead optimization and further drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Purification of Crude Tetradec-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Tetradec-1-yn-3-ol, a long-chain propargyl alcohol. The selection of the appropriate purification technique is critical to achieving the desired purity and yield for downstream applications in research, chemical synthesis, and drug development. The following sections detail three common and effective purification methods: vacuum distillation, column chromatography, and recrystallization.

Introduction

This compound is a valuable chemical intermediate characterized by a long alkyl chain and a reactive propargyl alcohol moiety. Crude samples of this compound, typically obtained from synthesis, may contain unreacted starting materials, byproducts, and residual solvents. The presence of these impurities can interfere with subsequent reactions and compromise the integrity of biological assays. Therefore, efficient purification is a crucial step in its preparation. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O | [1] |

| Molecular Weight | 210.36 g/mol | [1] |

| Boiling Point | Decomposes at atmospheric pressure. Estimated boiling point at reduced pressure is significantly lower. | [2] |

| Appearance | Expected to be a low-melting solid or a viscous liquid at room temperature. | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexanes). Insoluble in water. | [3] |

Purification Techniques

The following sections provide detailed protocols for three recommended purification techniques for crude this compound.

Vacuum Distillation

Application: This method is suitable for the large-scale purification of thermally stable, high-boiling point liquids. For this compound, vacuum distillation is necessary to prevent decomposition that would occur at its atmospheric boiling point.[2] This technique is effective for removing non-volatile impurities and solvents with significantly different boiling points.

Expected Results:

| Parameter | Expected Value |

| Purity | >95% |

| Yield | 70-85% |

| Throughput | High (grams to kilograms) |

Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of leaks. Use a properly sized round-bottom flask (not more than two-thirds full) containing the crude this compound and a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap in between.

-

Vacuum Application: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable for this class of compounds.

-

Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the crude material to ensure even boiling.

-

Fraction Collection: Collect the distilled fractions in pre-weighed receiving flasks. The boiling point will be significantly lower under vacuum. Monitor the temperature of the vapor and collect the fraction that distills at a constant temperature.

-

Completion: Stop the distillation when the temperature rises or drops significantly, or when only a small residue remains in the distillation flask. Do not distill to dryness.

-

Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography

Application: This is a highly versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar polarity to the target compound. For this compound, normal-phase silica gel chromatography is recommended.

Expected Results:

| Parameter | Expected Value |

| Purity | >98% |

| Yield | 60-80% |

| Throughput | Low to Medium (milligrams to grams) |

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be 50-100 times the weight of the crude sample.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Confirmation: Confirm the purity of the final product by GC-MS or NMR.

Recrystallization

Application: Recrystallization is an effective method for purifying solid compounds. If crude this compound is a solid or can be induced to crystallize, this technique can yield a product of very high purity by separating it from soluble impurities.

Expected Results:

| Parameter | Expected Value |

| Purity | >99% |

| Yield | 50-70% |

| Throughput | Medium to High (grams to kilograms) |

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For long-chain alcohols, solvents like ethanol, methanol, or a mixture of a polar and non-polar solvent (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[4][5][6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

-

Purity Analysis: Determine the purity of the recrystallized product by measuring its melting point and by spectroscopic methods (GC-MS or NMR). A sharp melting point range indicates high purity.

Diagrams

Caption: Overall purification workflow for this compound.

Caption: Vacuum distillation experimental workflow.

Caption: Column chromatography experimental workflow.

Caption: Recrystallization experimental workflow.

References

Application Note: Analytical Methods for the Characterization of Tetradec-1-yn-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetradec-1-yn-3-ol is a long-chain propargylic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its unique structure, featuring a terminal alkyne and a secondary alcohol, necessitates a comprehensive analytical characterization to ensure identity, purity, and consistency. This application note provides detailed protocols for the characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound. These values are predicted based on the analysis of structurally similar long-chain alcohols and alkynes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (≡C-H) | ~2.4 | Doublet | 1H |

| H-3 (-CH(OH)-) | ~4.3 | Triplet | 1H |

| H-4 (-CH₂-) | ~1.6 | Multiplet | 2H |

| H-5 to H-13 (-CH₂-)₉ | ~1.3 | Broad Singlet | 18H |

| H-14 (-CH₃) | ~0.9 | Triplet | 3H |

| -OH | Variable | Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-1 (≡C-H) | ~73 |

| C-2 (-C≡) | ~85 |

| C-3 (-CH(OH)-) | ~62 |

| C-4 (-CH₂-) | ~38 |

| C-5 to C-12 (-CH₂-)₈ | ~25-32 |

| C-13 (-CH₂-) | ~23 |

| C-14 (-CH₃) | ~14 |

Table 3: Expected Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 181 | [M - C₂H₅]⁺ |

| 153 | [M - C₄H₇O]⁺ (cleavage alpha to the alcohol) |

| 57 | [C₄H₉]⁺ |

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | ~3300-3400 | Strong, Broad |

| C-H Stretch (alkyne, ≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch (alkane) | ~2850-2960 | Strong |

| C≡C Stretch (alkyne) | ~2100-2260 | Weak to Medium |

| C-O Stretch (alcohol) | ~1050-1150 | Strong |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Protocol:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire ¹H and ¹³C NMR spectra at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts with respect to TMS (0 ppm).

-

Assign the chemical shifts in the ¹³C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and to confirm its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Dichloromethane (DCM) or other suitable solvent (HPLC grade)

-

GC vials with inserts

-

Autosampler syringes

Protocol:

-

Prepare a 1 mg/mL stock solution of this compound in DCM.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

-

Transfer the final solution to a GC vial.

-

Set up the GC-MS instrument with the following parameters (example):

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Run the sample and acquire the total ion chromatogram (TIC) and mass spectra.

-

Analyze the TIC for purity and determine the retention time.

-

Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum (baseline correction) and identify the characteristic absorption bands for the O-H, ≡C-H, C≡C, and C-O functional groups.

Visualizations

Experimental Workflow for Characterization

Caption: Workflow for the analytical characterization of this compound.

Applications of Tetradec-1-yn-3-ol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-1-yn-3-ol is a long-chain propargylic alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a secondary alcohol, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions. These reactions are fundamental in the construction of complex molecular architectures, making this compound a valuable precursor in natural product synthesis and drug discovery.

Key Applications

The unique structural features of this compound enable its participation in a variety of important organic reactions, including:

-

Enantioselective Synthesis and Resolution: The chiral center at C-3 allows for the preparation of enantiomerically pure forms, which are crucial for the synthesis of chiral drugs and bioactive molecules.

-

Meyer-Schuster Rearrangement: The propargylic alcohol moiety can undergo rearrangement to form α,β-unsaturated ketones, which are important intermediates in many synthetic pathways.

-

Sonogashira Coupling: The terminal alkyne provides a handle for carbon-carbon bond formation with aryl or vinyl halides, a cornerstone of modern cross-coupling chemistry.

-

A³ Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction allows for the direct synthesis of propargylamines, which are prevalent in many biologically active compounds.

-

Synthesis of Substituted Furans: this compound can be a key starting material for the construction of highly substituted furan rings, a common motif in natural products and pharmaceuticals.

Data Presentation

The following tables summarize quantitative data for representative reactions analogous to those that can be performed with this compound.

| Table 1: Enantioselective Addition of Terminal Alkynes to Aldehydes | |||

| Aldehyde | Alkyne | Catalyst System | Yield (%) |

| Dodecanal | Ethynyltrimethylsilane | Zn(OTf)₂ / (+)-N-Methylephedrine | 95 |

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 |

| Cyclohexanecarboxaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 |

| Table 2: Meyer-Schuster Rearrangement of Propargylic Alcohols | |||

| Propargylic Alcohol | Catalyst | Solvent | Temperature (°C) |

| 1-Phenylprop-2-yn-1-ol | PTSA (30 mol%) | Dichloroethane | 80 |

| 1,1-Diphenylprop-2-yn-1-ol | [V(O)Cl(OEt)₂] | Toluene | 80 |

| Undec-1-yn-3-ol | aq. (OH)P(O)H₂ (10 mol%) | Toluene | 110 |

| Table 3: Sonogashira Coupling of Terminal Alkynes | |||

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Solvent |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine |

| 4-Iodotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | THF/Triethylamine |

| (E)-1-Iodo-1-hexene | 1-Octyne | Pd(PPh₃)₄ / CuI | Diethylamine |

| Table 4: A³ Coupling Reaction | |||

| Aldehyde | Amine | Catalyst | Temperature (°C) |

| Benzaldehyde | Piperidine | Dicopper Complex | 110 |

| 4-Chlorobenzaldehyde | Morpholine | Dicopper Complex | 110 |

| Isovaleraldehyde | Pyrrolidine | Dicopper Complex | 110 |

| Table 5: Synthesis of Substituted Furans | |||

| 1,3-Dicarbonyl Compound | Catalyst System | Solvent | Temperature (°C) |

| Acetylacetone | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |

| Ethyl acetoacetate | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |

| Dimedone | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |

Experimental Protocols

Enantioselective Synthesis of (R)-Tetradec-1-yn-3-ol

This protocol is adapted from the method developed by Carreira and co-workers for the enantioselective addition of terminal alkynes to aldehydes.[1][2]

Reaction Scheme:

References

Application Notes: Tetradec-1-yn-3-ol as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-1-yn-3-ol is a functionalized long-chain alkynol that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring a terminal alkyne, a secondary alcohol, and a long lipophilic carbon chain, makes it an ideal building block for the synthesis of a variety of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, particularly focusing on polyacetylenic oxylipins and related natural products.

Key Applications

This compound is a key precursor for the synthesis of naturally occurring polyacetylenes, a class of compounds known for their potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. One of the most significant applications of this intermediate is in the synthesis of falcarinol-type polyacetylenic oxylipins. These compounds are found in various plants and are recognized for their health-promoting benefits.

The long hydrocarbon chain of this compound imparts significant lipophilicity to the target molecules, which can be crucial for their interaction with biological membranes and cellular uptake. The terminal alkyne and secondary alcohol functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Data Presentation: Synthesis of a Falcarinol-type Polyacetylene

The following table summarizes the quantitative data for a representative multi-step synthesis of a falcarinol-type polyacetylene using this compound as a key intermediate.

| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |

| 1 | Asymmetric Reduction | 1-Tetradecyn-3-one | (R)-CBS catalyst, BH3·SMe2 | THF | -20 | 2 | 95 | (S)-Tetradec-1-yn-3-ol |

| 2 | Sonogashira Coupling | (S)-Tetradec-1-yn-3-ol | 1-bromo-1-heptene, Pd(PPh3)4, CuI, Et3N | THF | 50 | 12 | 85 | (S)-Heneicosa-1,8-dien-10-yn-7-ol |

| 3 | Oxidation | (S)-Heneicosa-1,8-dien-10-yn-7-ol | Dess-Martin periodinane | CH2Cl2 | 25 | 3 | 92 | (S)-Heneicosa-1,8-dien-10-yn-7-one |

| 4 | Reduction | (S)-Heneicosa-1,8-dien-10-yn-7-one | NaBH4 | MeOH | 0 | 1 | 98 | Falcarinol-type polyacetylene |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-Tetradec-1-yn-3-ol

This protocol describes the asymmetric reduction of the corresponding ynone to produce the chiral propargyl alcohol, (S)-Tetradec-1-yn-3-ol.

Materials:

-

1-Tetradecyn-3-one (1.0 equiv)

-

(R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst) (0.1 equiv)

-

Borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-tetradecyn-3-one dissolved in anhydrous THF.

-

Cool the solution to -20 °C in a cryocooler.

-

Add the (R)-CBS catalyst to the solution.

-

Slowly add the borane-dimethyl sulfide complex dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-Tetradec-1-yn-3-ol.

Protocol 2: Sonogashira Coupling of (S)-Tetradec-1-yn-3-ol

This protocol details the palladium-catalyzed cross-coupling of the terminal alkyne with a vinyl halide to extend the carbon chain.

Materials:

-

(S)-Tetradec-1-yn-3-ol (1.0 equiv)

-

1-bromo-1-heptene (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a Schlenk flask under an argon atmosphere, add (S)-Tetradec-1-yn-3-ol, 1-bromo-1-heptene, and anhydrous THF.

-

Degas the solution with a stream of argon for 15 minutes.

-

Add Pd(PPh3)4, CuI, and triethylamine to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized from this compound, such as falcarinol-type polyacetylenes, are known to modulate key signaling pathways involved in inflammation and cancer.

Caption: Modulation of inflammatory and cancer signaling pathways by falcarinol-type polyacetylenes.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of compounds derived from this compound.

Caption: General workflow for synthesis and evaluation of bioactive compounds.

experimental procedures for reactions involving Tetradec-1-yn-3-ol

Application Notes and Protocols for Tetradec-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for key chemical transformations involving this compound. The protocols are based on established methodologies for propargyl alcohols and can be adapted for this specific long-chain alcohol in various synthetic applications.

Overview of this compound

This compound is a secondary propargyl alcohol characterized by a terminal alkyne and a secondary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis, allowing for a range of chemical modifications at both the alkyne and the alcohol moieties. Its long aliphatic chain also imparts lipophilicity, a property often sought in drug development to modulate solubility and membrane permeability.

Chemical Structure:

Key Reactive Sites:

-

Terminal Alkyne (C-1): Susceptible to deprotonation and subsequent coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), as well as hydrosilylation, hydroboration, and cycloadditions.

-

Secondary Alcohol (C-3): Can be oxidized to a ketone, esterified, or converted to a leaving group for substitution reactions.

-

Alkyne Triple Bond: Can undergo hydrogenation to yield the corresponding alkene or alkane.

Experimental Protocols

Oxidation of this compound to Tetradec-1-yn-3-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, Tetradec-1-yn-3-one, is a fundamental transformation. Mild oxidizing agents are typically employed to avoid side reactions involving the alkyne.

Protocol: Jones Oxidation

The Jones oxidation utilizes chromic acid (CrO₃ in H₂SO₄) to oxidize secondary alcohols to ketones.[1][2] This method is robust, but care must be taken due to the use of carcinogenic chromium(VI) reagents.

Materials:

-

This compound

-

Acetone (anhydrous)

-

Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction mixture will turn from orange to green/brown, indicating the oxidation of the alcohol.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Tetradec-1-yn-3-one.

Data Presentation:

| Reactant | Product | Oxidizing Agent | Solvent | Yield (%) |

| Secondary Alcohols | Ketones | Jones Reagent | Acetone | 75-95% |

| Primary Alcohols | Carboxylic Acids | Jones Reagent | Acetone | 70-90% |

Note: Yields are typical for Jones oxidation of secondary alcohols and may vary for this compound.

Experimental Workflow Diagram:

Caption: Workflow for the Jones oxidation of this compound.

Selective Hydrogenation of the Alkyne to an Alkene

The triple bond in this compound can be selectively reduced to a double bond to form Tetradec-1-en-3-ol. The stereochemical outcome (cis or trans) is dependent on the catalyst and reaction conditions.

Protocol: Lindlar Hydrogenation for cis-Alkene

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes.

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)

-

Quinoline

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

-

Add Lindlar's catalyst (5-10 wt % of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).

-

Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-Tetradec-1-en-3-ol.

-

If necessary, purify the product by column chromatography.

Data Presentation:

| Alkyne Substrate | Product (Stereochemistry) | Catalyst | Conditions | Yield (%) |

| Internal Alkyne | cis-Alkene | Lindlar's Catalyst | H₂ (1 atm), Quinoline, MeOH | >95% |

| Terminal Alkyne | Terminal Alkene | Lindlar's Catalyst | H₂ (1 atm), Quinoline, MeOH | >95% |

Note: Yields are typical for Lindlar hydrogenation.

Sonogashira Coupling of this compound

The terminal alkyne of this compound can be coupled with aryl or vinyl halides in a Sonogashira reaction to form more complex structures.[3][4][5] This reaction is a cornerstone of modern organic synthesis.

Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd catalyst (1-5 mol %), and CuI (2-10 mol %).

-

Add the solvent and the amine base.

-

To the stirred mixture, add a solution of this compound (1.1-1.5 eq) in the reaction solvent.

-

Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir until the starting halide is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled product.

Signaling Pathway/Logical Relationship Diagram:

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Investigation of Tetradec-1-yn-3-ol in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction